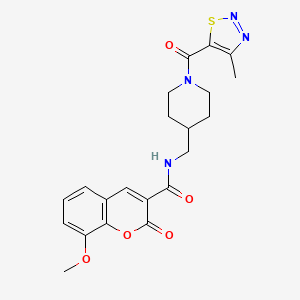

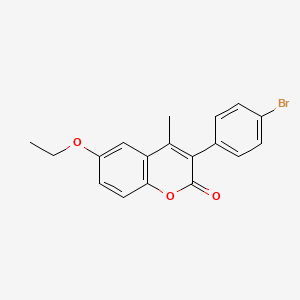

![molecular formula C20H20ClFN4O3S B3018796 Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-25-7](/img/structure/B3018796.png)

Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate, is a complex molecule that appears to be related to various synthesized pyridine derivatives. These derivatives are often studied for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of intermediates, such as ethyl pyrazolecarboxylates , ethyl pyrimidinecarboxylates , and ethyl pyridinecarboxylates . For instance, ethyl pyrazolecarboxylates can be synthesized regioselectively from ethyl 3-[(dimethylamino)methylidene]pyruvate and related compounds, with the isolation of stable intermediates in the pyrazole ring formation . Similarly, ethyl pyrimidinecarboxylates are obtained from reactions with N-C-N dinucleophiles, leading to various substituted pyrimidine derivatives . The synthesis of ethyl pyridinecarboxylates involves reactions with O- and N-nucleophiles, yielding substituted pyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as X-ray diffraction . These studies reveal the planarity of the molecules and the presence of various functional groups that contribute to the molecule's reactivity and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of various functional groups. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of ethyl iminothiazolopyridine-4-carboxylate and its derivatives . These reactions are typically carried out in solutions such as EtOH/TEA at room temperature, indicating a certain level of stability and reactivity under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic data and elemental analysis . The compounds often exhibit intramolecular and intermolecular interactions, such as hydrogen bonding, which can affect their physical properties and stability . The supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions is a common feature in these molecules, contributing to their solid-state structure and potentially to their biological activity .

Scientific Research Applications

Novel Synthesis Methods

A study by Santilli et al. (1971) introduces a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, a structure closely related to the compound . This research outlines a direct formation process from starting materials in refluxing ethanol, providing a foundation for synthesizing complex molecules like the specified compound (Santilli, Kim, & Wanser, 1971).

Chemical Properties and Reactions

Medvedeva et al. (2010) explored the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, which share a portion of the molecular structure with the compound . This research highlights the influence of substituents on chemical reactions and provides insights into the synthesis of amidine derivatives, which could be relevant for understanding the chemical behavior of the specified compound (Medvedeva et al., 2010).

properties

IUPAC Name |

ethyl 3-[[(2-chloro-6-fluorophenyl)methoxyamino]methylideneamino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN4O3S/c1-4-28-20(27)18-17(16-15(26(2)3)8-9-23-19(16)30-18)24-11-25-29-10-12-13(21)6-5-7-14(12)22/h5-9,11H,4,10H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAYDOSOMBDWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

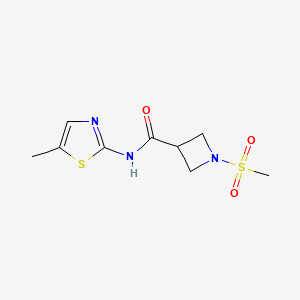

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

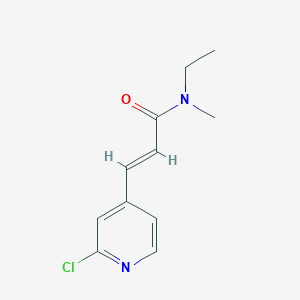

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

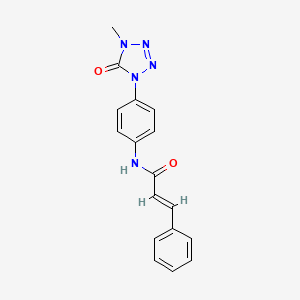

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018730.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)